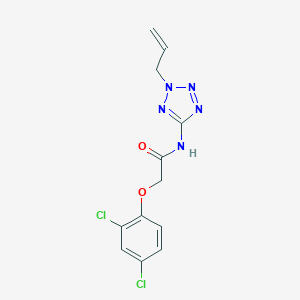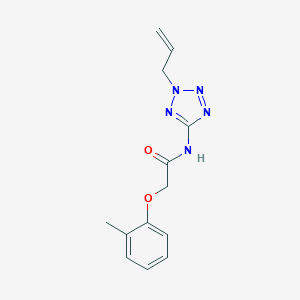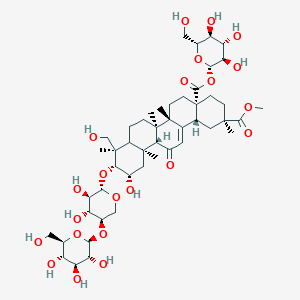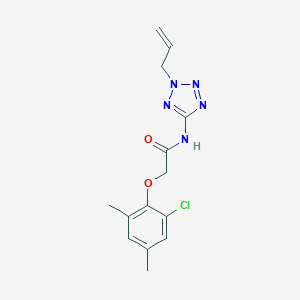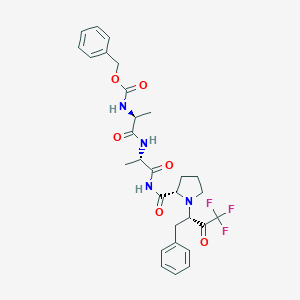
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone (Z-APF-CMK) is a synthetic peptide that has been widely used in scientific research for its ability to selectively inhibit proteases. This compound has been shown to have significant potential in various fields of study, including cancer research, immunology, and neurology.
Mecanismo De Acción
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate and inhibits its activity. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to selectively inhibit proteases such as cathepsin B, cathepsin L, and calpain.
Efectos Bioquímicos Y Fisiológicos
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to have significant biochemical and physiological effects. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit cancer cell invasion and metastasis by inhibiting the activity of proteases that are involved in these processes. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to modulate the immune response by inhibiting the activity of proteases that are involved in antigen processing and presentation. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to protect against neurodegeneration by inhibiting the activity of proteases that are involved in neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages for lab experiments. It is a highly selective inhibitor of proteases, which allows for the study of specific proteases and their functions. It is also stable and easy to handle, which makes it a convenient tool for researchers. However, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural protease inhibitors. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone. Another area of interest is the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in combination with other compounds to enhance its activity. Finally, the use of Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone in vivo models may provide insights into its potential therapeutic applications.
In conclusion, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a synthetic peptide that has significant potential in various fields of scientific research. Its ability to selectively inhibit proteases has led to its use in cancer research, immunology, and neurology. Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the solid support. The final step involves the addition of the benzyloxycarbonyl (Z) group to the N-terminus of the peptide and the trifluoromethylketone (CMK) group to the C-terminus. The resulting Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used in a variety of scientific research applications, including cancer research, immunology, and neurology. In cancer research, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been shown to inhibit the activity of proteases that are involved in cancer cell invasion and metastasis. In immunology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to study the role of proteases in the immune response and to develop new immunotherapies. In neurology, Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone has been used to investigate the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
152551-55-8 |
|---|---|
Nombre del producto |
Benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone |
Fórmula molecular |
C29H33F3N4O6 |
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(2S)-4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C29H33F3N4O6/c1-18(33-25(38)19(2)34-28(41)42-17-21-12-7-4-8-13-21)26(39)35-27(40)22-14-9-15-36(22)23(24(37)29(30,31)32)16-20-10-5-3-6-11-20/h3-8,10-13,18-19,22-23H,9,14-17H2,1-2H3,(H,33,38)(H,34,41)(H,35,39,40)/t18-,19-,22-,23-/m0/s1 |
Clave InChI |
ZRJHXSVRRCBNIQ-ZZTDLJEGSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1[C@@H](CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NC(=O)C1CCCN1C(CC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |
Sinónimos |
enzyloxycarbonyl-Ala-Ala-Pro-Phe-trifluoromethylketone benzyloxycarbonyl-alanyl-alanyl-prolyl-phenylalanine-trifluoromethylketone carbobenzoxy-Ala-Ala-Pro-Phe-trifluoromethylketone Z-Ala-Ala-Pro-Phe-trifluoromethylketone zAAPF-TFMK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



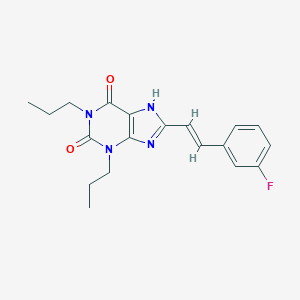


![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

